molecular formula C14H15N5O2S B2911678 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1351643-94-1

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2911678
M. Wt: 317.37
InChI Key: PJPYHSKYEVAUPN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a methylamino group, and an oxadiazole. These groups are common in many pharmaceuticals and could potentially have biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiazole and oxadiazole rings. The exact synthesis route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and oxadiazole rings, along with the various substituents. Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions used. The benzothiazole and oxadiazole rings could potentially undergo various reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined using various analytical techniques .

Safety And Hazards

The safety and hazards associated with this compound would depend on its toxicity and reactivity. Appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further studies on its synthesis, structure, reactivity, and biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-9-16-13(21-18-9)7-15-12(20)8-19(2)14-17-10-5-3-4-6-11(10)22-14/h3-6H,7-8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPYHSKYEVAUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

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